Cas no 2228383-17-1 (3-(1,1-difluoroethyl)azetidin-3-ol)

3-(1,1-difluoroethyl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(1,1-difluoroethyl)azetidin-3-ol
- EN300-1944346
- 2228383-17-1
-
- インチ: 1S/C5H9F2NO/c1-4(6,7)5(9)2-8-3-5/h8-9H,2-3H2,1H3
- InChIKey: CWIRFWSAWXSYLN-UHFFFAOYSA-N
- ほほえんだ: FC(C)(C1(CNC1)O)F
計算された属性
- せいみつぶんしりょう: 137.06522023g/mol
- どういたいしつりょう: 137.06522023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 32.3Ų
3-(1,1-difluoroethyl)azetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1944346-0.25g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 0.25g |
$1591.0 | 2023-09-17 | ||
Enamine | EN300-1944346-10.0g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 10g |
$7435.0 | 2023-06-01 | ||
Enamine | EN300-1944346-0.5g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 0.5g |
$1660.0 | 2023-09-17 | ||
Enamine | EN300-1944346-2.5g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 2.5g |
$3389.0 | 2023-09-17 | ||
Enamine | EN300-1944346-5g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 5g |
$5014.0 | 2023-09-17 | ||
Enamine | EN300-1944346-10g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 10g |
$7435.0 | 2023-09-17 | ||
Enamine | EN300-1944346-1.0g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 1g |
$1729.0 | 2023-06-01 | ||
Enamine | EN300-1944346-0.1g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 0.1g |
$1521.0 | 2023-09-17 | ||
Enamine | EN300-1944346-0.05g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 0.05g |
$1452.0 | 2023-09-17 | ||
Enamine | EN300-1944346-5.0g |
3-(1,1-difluoroethyl)azetidin-3-ol |
2228383-17-1 | 5g |
$5014.0 | 2023-06-01 |
3-(1,1-difluoroethyl)azetidin-3-ol 関連文献
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
3-(1,1-difluoroethyl)azetidin-3-olに関する追加情報
Introduction to 3-(1,1-difluoroethyl)azetidin-3-ol (CAS No. 2228383-17-1)
3-(1,1-difluoroethyl)azetidin-3-ol (CAS No. 2228383-17-1) is a fluorinated azetidine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological properties, particularly in the development of novel therapeutic agents.
The molecular structure of 3-(1,1-difluoroethyl)azetidin-3-ol incorporates a fluorinated side chain and an azetidine ring, which are both critical for its biological interactions. The presence of fluorine atoms can significantly influence the electronic properties and metabolic stability of the molecule, making it a valuable scaffold for drug design. Specifically, the 1,1-difluoroethyl group introduces rigidity and lipophilicity to the molecule, which can enhance its binding affinity to biological targets.
In recent years, there has been growing interest in the development of fluorinated azetidines as potential candidates for treating various diseases. The azetidine core is known to mimic natural amino acids, which allows these compounds to interact with biological systems in a manner similar to peptides. This property has been exploited in the design of enzyme inhibitors and receptor modulators. For instance, studies have shown that azetidine derivatives can exhibit inhibitory activity against certain enzymes by occupying the active sites or allosteric pockets of these proteins.
One of the most compelling aspects of 3-(1,1-difluoroethyl)azetidin-3-ol is its potential as a lead compound for further drug development. The combination of the fluorinated side chain and the azetidine ring provides a versatile platform for structural modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties. Researchers have been exploring various synthetic strategies to modify this compound, including introducing additional functional groups or altering the substitution pattern on the azetidine ring.
The pharmacological profile of 3-(1,1-difluoroethyl)azetidin-3-ol has been investigated in several preclinical studies. These studies have revealed that the compound exhibits promising activity against a range of targets, including kinases and proteases involved in cancer progression. The fluorine atoms in the molecule contribute to its stability and resistance to metabolic degradation, which are crucial factors for ensuring therapeutic efficacy. Additionally, the lipophilic nature of the 1,1-difluoroethyl group enhances its ability to cross cell membranes, improving bioavailability.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 3-(1,1-difluoroethyl)azetidin-3-ol at a molecular level. Techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets. These computational studies have helped researchers identify key binding residues and optimize the structure for improved binding affinity and selectivity.
The synthesis of 3-(1,1-difluoroethyl)azetidin-3-ol presents unique challenges due to the presence of sensitive functional groups. However, recent innovations in synthetic methodology have made it more feasible to produce this compound on a scalable basis. For example, transition metal-catalyzed reactions have been employed to introduce the fluorinated side chain efficiently. These advances have opened up new avenues for exploring its potential applications in drug development.
The future prospects for 3-(1,1-difluoroethyl)azetidin-3-ol are promising, with ongoing research focusing on its clinical translation. Several academic institutions and pharmaceutical companies are actively investigating this compound as a potential therapeutic agent. The combination of its unique structural features and demonstrated biological activity makes it an attractive candidate for further development. As more data becomes available on its pharmacological properties and safety profile, it is likely that we will see more applications emerge in clinical settings.
In conclusion,3-(1,1-difluoroethyl)azetidin-3-ol (CAS No. 2228383-17-1) represents a significant advancement in fluorinated heterocyclic chemistry with potential implications for drug discovery and development. Its unique structural attributes and promising biological activities position it as a valuable scaffold for designing novel therapeutic agents targeting various diseases.
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